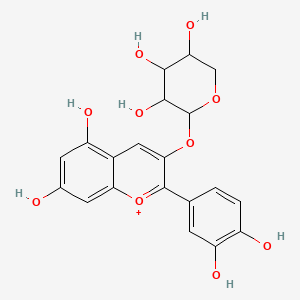
Cyanidin-3-O-arabinose chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanidin-3-O-arabinose chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is known for its vibrant color and potential health benefits, including antioxidant and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanidin-3-O-arabinose chloride typically involves the glycosylation of cyanidin with arabinose in the presence of a chloride source. The reaction conditions often include acidic environments to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from natural sources such as berries and other fruits rich in anthocyanins. The extraction process involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
化学反应分析
Types of Reactions
Cyanidin-3-O-arabinose chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its color and stability.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .
Major Products Formed
科学研究应用
Stability Comparison
| Compound | Stability at pH 1 | Stability at pH 7 | Stability at pH 9 |
|---|---|---|---|
| Cyanidin-3-O-arabinose | Moderate | High | Low |
| Cyanidin-3-O-glucoside | High | Moderate | Moderate |
| Cyanidin-3-O-galactoside | Low | High | Moderate |
Nutraceuticals
Cyanidin-3-O-arabinose chloride has been studied for its potential health benefits, particularly as an antioxidant. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases such as cancer and cardiovascular disorders. Research indicates that anthocyanins can modulate signaling pathways associated with inflammation and cancer cell proliferation.
Case Studies
- A study demonstrated that this compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis through the NF-κB signaling pathway .
- Another investigation showed that diets rich in anthocyanins significantly reduced the incidence of colorectal cancer in animal models .
Food Industry
In the food industry, this compound serves as a natural colorant due to its vibrant pigmentation. It is commonly found in berries and other fruits, making it a popular choice for enhancing the visual appeal of food products while providing health benefits.
Stability in Food Products
Research has indicated that this compound maintains its stability better than other anthocyanins under certain conditions, making it suitable for incorporation into beverages and processed foods .
Cosmetics
The photoprotective properties of this compound have led to its incorporation into cosmetic formulations. It acts as a natural sunscreen agent by quenching singlet oxygen species generated by UV exposure . This application is particularly relevant in products aimed at preventing skin aging and damage.
Pharmaceutical Applications
This compound has shown promise in pharmaceutical applications due to its anti-inflammatory properties. It has been explored as a potential adjuvant in cancer therapy, enhancing the efficacy of conventional treatments by reducing tumor growth and metastasis .
作用机制
The mechanism of action of Cyanidin-3-O-arabinose chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Properties: It induces apoptosis and cell cycle arrest in cancer cells through the modulation of signaling pathways such as the AMPK pathway.
相似化合物的比较
Similar Compounds
Cyanidin-3-O-glucoside chloride: Similar in structure but with a glucose moiety instead of arabinose.
Cyanidin-3-O-rutinoside chloride: Contains a rutinoside group and is used for its anti-inflammatory and antioxidant effects.
Cyanidin-3-O-galactoside chloride: Contains a galactose moiety and is studied for its potential neuroprotective effects.
Uniqueness
Cyanidin-3-O-arabinose chloride is unique due to its specific arabinose moiety, which may confer distinct biological activities and stability compared to other cyanidin derivatives .
属性
CAS 编号 |
27214-72-8 |
|---|---|
分子式 |
C20H19ClO10 |
分子量 |
454.8 g/mol |
IUPAC 名称 |
(3S,4R,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20?;/m1./s1 |
InChI 键 |
ORTBMTXABUAMJS-XJHLJFOESA-N |
SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
手性 SMILES |
C1[C@H]([C@H]([C@@H](C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
规范 SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
产品来源 |
United States |
A: While the provided study identifies Cyanidin 3-monoarabinoside as a constituent of miracle fruit pigments, it primarily focuses on characterizing the anthocyanin and flavonol profile of the fruit. [] The study doesn't delve into the specific properties or functions of individual compounds like Cyanidin 3-monoarabinoside. Therefore, we cannot infer its specific significance within the fruit based solely on this research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















